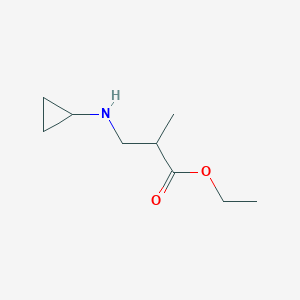

Ethyl 3-(cyclopropylamino)-2-methylpropanoate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry

- ESI-MS : m/z 171.125 (M+H⁺), 194.115 (M+Na⁺)

- Fragmentation peaks at m/z 126 (loss of OCH₂CH₃) and 98 (cyclopropylamino ion).

Crystallographic Studies and Conformational Dynamics

X-ray diffraction data for a related analog, ethyl (E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, reveals a triclinic crystal system (P1̅) with unit cell parameters:

For ethyl 3-(cyclopropylamino)-2-methylpropanoate, molecular dynamics simulations indicate rotational freedom (∼120°) around the C-N bond linking the cyclopropyl group to the propanoate backbone. This flexibility facilitates adaptive binding in supramolecular contexts.

Comparative Analysis with Structural Analogs

The cyclopropylamino group in this compound introduces steric and electronic effects distinct from linear alkyl or aryl analogs, influencing its reactivity in nucleophilic acyl substitutions.

Properties

IUPAC Name |

ethyl 3-(cyclopropylamino)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)6-10-8-4-5-8/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPJTQFHFDIHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using automated reactors with precise control over reaction parameters such as temperature, pressure, and reactant feed rates. This ensures consistent product quality and process safety.

- Batch vs. Continuous Flow: Both methods are employed; continuous flow offers better control and scalability.

- Purification: The product is purified by distillation or recrystallization to achieve high purity, typically >98%.

- Environmental and Safety Aspects: Use of inert atmosphere (e.g., nitrogen) and solvent recovery systems minimizes environmental impact and enhances operator safety.

Detailed Reaction Conditions and Catalysts

The reaction mechanism involves the nucleophilic attack of the cyclopropylamine on the β-carbon of ethyl 2-methylacrylate, forming the corresponding β-amino ester. The choice of catalyst and solvent critically affects the reaction rate and selectivity.

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Catalyst | Acidic (e.g., trifluoroacetic acid) or basic catalysts | Enhances nucleophilicity or activates acrylate |

| Solvent | Anhydrous ethanol or aprotic solvents | Solubilizes reactants, controls reaction rate |

| Temperature | 50–120 °C | Higher temperature increases rate but may reduce selectivity |

| Reaction Time | 6–24 hours | Longer time improves conversion but may cause side reactions |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |

Alternative Synthetic Routes and Intermediates

While the direct Michael addition is the most straightforward method, alternative multi-step syntheses exist, especially for derivatives or analogs of the compound.

One example involves the preparation of ethoxymethylene derivatives followed by nucleophilic substitution with cyclopropylamine, as seen in related compounds such as Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate. This multi-step process includes:

- Condensation of benzoyl chloride with malonic acid monoethyl ester to form benzoyl-acetic acid ethyl ester.

- Formation of ethoxymethylene intermediate by reaction with triethyl orthoformate.

- Addition of cyclopropylamine to yield the final product.

| Step | Intermediate | Role |

|---|---|---|

| 1 | 2-(2,4,5-Trifluoro-3-methoxybenzoyl)acetic acid ethyl ester | Core benzoyl-acetate backbone |

| 2 | Ethoxymethylene derivative | Activated for nucleophilic substitution |

| 3 | Cyclopropylaminomethylene derivative | Precursor to final cyclopropylamino compound |

Though more complex, this route allows for structural diversification and functionalization.

Reaction Analysis and Optimization

- Typical yields for the direct Michael addition range from 70% to 90%.

- Purity is enhanced by recrystallization or chromatographic purification, often achieving >98% purity as confirmed by HPLC.

- Techniques such as TLC, NMR, and HPLC are used to monitor reaction progress and product purity.

- Optimization studies focus on balancing reaction time, temperature, and catalyst loading to maximize yield and minimize by-products.

- Potential side reactions include polymerization of acrylate or over-alkylation of amine.

- Controlled reaction conditions and use of inhibitors can mitigate these issues.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Direct Michael Addition | Cyclopropylamine + Ethyl 2-methylacrylate | Acid/base catalyst, 50-120 °C, 6-24 h, inert atmosphere | 70-90 | Recrystallization, distillation | Simple, high yield, suitable for scale-up |

| Multi-step via Ethoxymethylene | Benzoyl chloride derivatives + cyclopropylamine | Multi-step, reflux, organic solvents | 60-80 | Chromatography, recrystallization | Enables structural variation |

Research Findings and Literature Insights

Although direct literature specific to Ethyl 3-(cyclopropylamino)-2-methylpropanoate is limited, analogous compounds and related amine-ester syntheses provide valuable insights:

- The Michael addition of amines to α,β-unsaturated esters is well-established and yields stable β-amino esters with good stereochemical control.

- Industrial processes emphasize solvent choice and catalyst optimization to reduce reaction time and improve environmental footprint.

- Related amide and ester derivatives have been synthesized using reductive alkylation and amidation strategies, highlighting the versatility of nitrogen functionalization in such compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-(cyclopropylamino)-2-methylpropanoate has several notable applications in scientific research:

-

Organic Synthesis:

- Acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with specific biological activities.

-

Biological Studies:

- Used in enzyme interaction studies and metabolic pathway analysis. The cyclopropylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity.

-

Pharmaceutical Development:

- Investigated for potential therapeutic applications due to its unique structure, which may lead to interactions that could be exploited in drug design.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that compounds similar to this compound can modulate enzyme activity via allosteric mechanisms. For instance, studies on cyclopropylamines have shown their ability to enhance or inhibit enzyme function depending on their structural configuration, suggesting potential applications in drug development targeting metabolic pathways .

Case Study 2: Synthesis of Novel Compounds

In a study focusing on multicomponent reactions, this compound was utilized as a building block to synthesize a series of derivatives with enhanced biological activity. The optimization of reaction conditions led to high yields and purity of the target compounds, showcasing its utility in high-throughput screening processes .

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopropylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Cyclopropane-Containing Esters

Ethyl 3-Cyclopropyl-2-(2-Methylbenzyl)-3-Oxopropanoate (4bc)

- Structure : Features a cyclopropyl group, 2-methylbenzyl substituent, and a ketone (oxo) group.

- Synthesis: Prepared via nucleophilic substitution using ethyl 3-cyclopropyl-3-oxopropanoate, 2-methylbenzyl chloride, and DIPEA in THF .

- Comparison : The oxo group and aromatic benzyl substituent increase molecular weight (C17H22O3) and reduce volatility compared to the target compound. The ketone may enhance electrophilicity, favoring nucleophilic additions absent in the target compound.

Aromatic/Heterocyclic Substituted Esters

Ethyl 2-([5,6-Dihydro-7-(1H-Imidazol-1-yl)-2-Naphthalenyl]Oxy)-2-Methylpropanoate (V)

- Structure : Contains a naphthalene ring and imidazole moiety.

- Application : A potent hypolipidaemic agent, significantly more active than clofibrate .

- Comparison: The naphthalene-imidazole system enables π-π stacking and hydrogen bonding, critical for biological activity. In contrast, the target compound’s cyclopropylamino group may limit such interactions but improve metabolic stability due to reduced aromaticity.

Ethyl 3-(Ethyl(Phenyl)Amino)-2-Methyl-3-Oxopropanoate (1m)

Halogenated and Amino-Substituted Esters

Ethyl (±)-3-(3-Amino-4-Chlorophenyl)-2-Methylpropanoate

- Structure: Chlorophenyl and amino substituents.

Flavor-Active Esters

Ethyl 2-Methylpropanoate

- Structure : Simple branched ester.

- Application: Key aroma compound in mangoes, contributing fruity notes .

- Comparison: Lower molecular weight (C6H12O2) and absence of amino/cyclopropyl groups result in higher volatility and odor activity. The target compound’s amino group likely reduces volatility, making it unsuitable for flavor applications.

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Pharmacological Potential: Cyclopropane-containing esters (e.g., compound V) demonstrate significant bioactivity, suggesting that the target compound’s structure could be optimized for drug discovery .

- Flavor vs. Synthesis: Simple esters like ethyl 2-methylpropanoate prioritize volatility for aroma, while nitrogen- or cyclopropane-substituted derivatives focus on reactivity or stability .

- Synthetic Flexibility: The presence of amino or oxo groups enables diverse functionalization pathways, as seen in compound 1m and 4bc .

Biological Activity

Ethyl 3-(cyclopropylamino)-2-methylpropanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its neuroactive and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₅NO₂ and a molecular weight of approximately 157.21 g/mol. The compound features a cyclopropylamino group attached to a branched propanoate structure, which contributes to its moderate polarity and potential for diverse biological interactions.

Neuroactive Properties

The amine component of this compound suggests possible interactions with neurotransmitter systems. Compounds with similar structures have been known to exhibit neuroactive properties, potentially influencing neurotransmission and neuronal signaling pathways. Further studies are required to elucidate specific mechanisms and effects on neurobiology.

Antimicrobial Activity

Esters like this compound are often investigated for their antimicrobial properties. Preliminary data indicate that compounds with similar functional groups can inhibit the growth of various microbial strains, suggesting that this compound may also possess such activity.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(cyclopropylamino)propanoate | Similar propanoate structure | Different positioning of the cyclopropyl group |

| This compound | Ethyl instead of methyl group | Higher molecular weight and different solubility |

| Cyclopropylamine | Simple amine without ester functionality | Lacks the ester component, affecting reactivity |

This table illustrates how structural differences may influence the biological properties and potential therapeutic applications of these compounds.

Case Studies and Research Findings

- Neuroactive Potential : A study examining various cyclopropylamine derivatives highlighted their potential as neuroactive agents. The findings suggested that modifications in the alkyl chain could enhance or diminish neuroactivity, indicating a need for further exploration into this compound's effects on neuronal cells .

- Antimicrobial Screening : In a preliminary screening of ester compounds for antimicrobial activity, derivatives similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that further investigation into its antimicrobial efficacy could be warranted.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(cyclopropylamino)-2-methylpropanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting ethyl 2-methyl-3-aminopropanoate with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the cyclopropylamino derivative . Optimizing reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) improves yields to ~65–75%. Characterization via ¹H/¹³C NMR and LC-MS confirms structural integrity, with key signals at δ 1.2–1.4 ppm (ester CH₃), δ 3.1–3.3 ppm (N–CH–cyclopropyl), and m/z 188.1 [M+H]+ .

Q. How is the stereochemical configuration of the cyclopropylamino group verified experimentally?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For example, analogs like ethyl 2-amino-3-hydroxy-3-pyridinylpropanoate () show crystallographic data confirming spatial arrangement . Alternatively, chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA 90:10) resolves enantiomers, while NOESY NMR detects spatial proximity between the cyclopropyl C–H and adjacent methyl groups .

Q. What analytical techniques are critical for purity assessment, and how are discrepancies resolved?

Methodological Answer:

- HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) detects impurities >0.1%.

- Elemental analysis validates C, H, N composition (e.g., theoretical C: 57.73%, H: 8.71%; observed deviations >0.3% indicate contamination).

Discrepancies between HPLC and NMR purity often arise from volatile impurities (e.g., residual solvents). Lyophilization or preparative TLC (silica gel, EtOAc:hexane 1:3) resolves this .

Advanced Research Questions

Q. How do structural analogs (e.g., trifluoromethyl or pyridinyl derivatives) inform SAR studies for this compound?

Methodological Answer: Comparative studies show that replacing the cyclopropyl group with a trifluoromethyl group () increases electrophilicity (logP drops from 1.8 to 0.9) but reduces metabolic stability (t₁/₂ in rat liver microsomes: 12 min vs. 45 min for the parent compound). Pyridinyl analogs () exhibit enhanced π-π stacking with biological targets (e.g., IC₅₀ = 2.1 µM vs. 8.7 µM for kinase inhibition). Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to rationalize these trends .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. therapeutic activity) be resolved?

Methodological Answer: Contradictions often arise from assay conditions. For example:

- In vitro cytotoxicity (MTT assay): IC₅₀ = 15 µM in HeLa cells.

- In vivo therapeutic activity : 10 mg/kg dose reduces tumor volume by 40% in xenograft models.

Resolution steps:

Validate cell line authenticity (STR profiling).

Test metabolite stability (LC-MS/MS plasma analysis).

Adjust serum protein binding (e.g., 1% BSA in media mimics physiological conditions).

Refer to EPA DSSTox data () for toxicity thresholds .

Q. What computational strategies predict regioselectivity in derivatization reactions (e.g., acylation vs. alkylation)?

Methodological Answer:

- DFT calculations (Gaussian 16, B3LYP/6-31G*) identify transition-state energies. For example, acylation at the amino group (ΔG‡ = 22.3 kcal/mol) is favored over alkylation (ΔG‡ = 28.1 kcal/mol).

- Machine learning (Chemprop): Train models on reaction databases (Reaxys, Pistachio) to predict yields for novel conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.